molecular formula C10H5Cl3N4O B1197556 Carbonylcyanide-4-trichloromethoxyphenylhydrazone CAS No. 21609-11-0

Carbonylcyanide-4-trichloromethoxyphenylhydrazone

Cat. No.: B1197556
CAS No.: 21609-11-0
M. Wt: 303.5 g/mol
InChI Key: XMYAXFLLPAEGMN-UHFFFAOYSA-N
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Description

Carbonylcyanide-4-trichloromethoxyphenylhydrazone is a chemical compound known for its role as a mitochondrial uncoupler. It disrupts the proton gradient across the mitochondrial membrane, thereby inhibiting oxidative phosphorylation. This compound is widely used in scientific research to study mitochondrial function and bioenergetics.

Preparation Methods

The synthesis of Carbonylcyanide-4-trichloromethoxyphenylhydrazone typically involves the reaction of 4-trichloromethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with cyanogen bromide to yield the final product. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Carbonylcyanide-4-trichloromethoxyphenylhydrazone undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.

    Reduction: Reduction reactions can modify the hydrazone group, but these are also rare.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethoxy group. Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbonylcyanide-4-trichloromethoxyphenylhydrazone is extensively used in scientific research:

    Chemistry: It is used to study the effects of mitochondrial uncoupling on various biochemical pathways.

    Biology: Researchers use it to investigate mitochondrial function, apoptosis, and cellular metabolism.

    Industry: The compound is used in the development of bioenergetic assays and as a tool in drug discovery.

Mechanism of Action

The primary mechanism of action of Carbonylcyanide-4-trichloromethoxyphenylhydrazone is its ability to act as a protonophore. It transports protons across the mitochondrial membrane, dissipating the proton gradient and inhibiting ATP synthesis. This leads to increased oxygen consumption and heat production. The molecular targets include the mitochondrial membrane and various components of the electron transport chain.

Comparison with Similar Compounds

Carbonylcyanide-4-trichloromethoxyphenylhydrazone is unique compared to other mitochondrial uncouplers due to its specific chemical structure and potency. Similar compounds include:

  • Carbonylcyanide-4-trifluoromethoxyphenylhydrazone
  • Carbonylcyanide-3-chlorophenylhydrazone
  • 2,4-Dinitrophenol These compounds also act as mitochondrial uncouplers but differ in their chemical properties, potency, and toxicity profiles.

Properties

IUPAC Name

2-[[4-(trichloromethoxy)phenyl]hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N4O/c11-10(12,13)18-9-3-1-7(2-4-9)16-17-8(5-14)6-15/h1-4,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYAXFLLPAEGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(C#N)C#N)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175991
Record name Carbonylcyanide-4-trichloromethoxyphenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21609-11-0
Record name Carbonylcyanide-4-trichloromethoxyphenylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021609110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonylcyanide-4-trichloromethoxyphenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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